Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16319217
InChI: InChI=1S/C19H14N2O2/c22-18(21-15-7-9-20-10-8-15)11-14-12-23-17-6-5-13-3-1-2-4-16(13)19(14)17/h1-10,12H,11H2,(H,20,21,22)
SMILES:
Molecular Formula: C19H14N2O2
Molecular Weight: 302.3 g/mol

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)

CAS No.:

Cat. No.: VC16319217

Molecular Formula: C19H14N2O2

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) -

Specification

Molecular Formula C19H14N2O2
Molecular Weight 302.3 g/mol
IUPAC Name 2-benzo[e][1]benzofuran-1-yl-N-pyridin-4-ylacetamide
Standard InChI InChI=1S/C19H14N2O2/c22-18(21-15-7-9-20-10-8-15)11-14-12-23-17-6-5-13-3-1-2-4-16(13)19(14)17/h1-10,12H,11H2,(H,20,21,22)
Standard InChI Key SRDLYELOJDRFGJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=NC=C4

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) (molecular formula: C19H14N2O2C_{19}H_{14}N_2O_2, molecular weight: 302.3 g/mol) features a naphtho[2,1-b]furan core fused to a pyridine ring via an acetamide linker. The naphthofuran system comprises a naphthalene moiety (two fused benzene rings) conjugated with a furan ring, while the pyridine substitution introduces nitrogen-based electron density.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name2-benzo[e]benzofuran-1-yl-N-pyridin-4-ylacetamide
Canonical SMILESC1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=NC=C4
InChI KeySRDLYELOJDRFGJ-UHFFFAOYSA-N
PubChem CID937696

The planar naphthofuran system enables π-π stacking interactions, while the pyridine and acetamide groups enhance solubility and hydrogen-bonding capacity.

Spectroscopic and Physicochemical Properties

The compound’s UV-Vis spectrum likely exhibits absorption maxima in the 250–300 nm range due to aromatic π→π* transitions. Mass spectrometry (MS) data would show a molecular ion peak at m/z 302.3, consistent with its molecular weight. Nuclear magnetic resonance (NMR) analysis would reveal distinct signals for the furan oxygen (δ\delta 6.5–7.5 ppm), pyridine protons (δ\delta 8.0–8.5 ppm), and acetamide carbonyl (δ\delta 168–170 ppm).

Synthesis and Manufacturing Considerations

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves:

  • Furan-Naphthalene Fusion: Diels-Alder cyclization of substituted furans and naphthoquinones.

  • Acetamide Installation: Coupling the naphthofuran intermediate with 4-aminopyridine via carbodiimide-mediated amidation.
    Challenges include regioselectivity in furan functionalization and purification of the planar aromatic product.

Scalability and Optimization

Current yields are unspecified, but microwave-assisted synthesis or flow chemistry could enhance efficiency. Computational modeling (e.g., DFT calculations) may guide solvent selection and catalyst design to minimize side reactions.

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary studies suggest apoptosis induction in cancer cells via:

  • ROS Generation: The naphthofuran core may intercalate DNA, causing oxidative stress.

  • Kinase Inhibition: Pyridine’s electron-rich structure could block ATP-binding pockets in kinases like EGFR or VEGFR.

Table 2: Hypothesized Biological Targets

TargetMechanismEfficacy (Predicted)
COX-2Competitive inhibitionModerate
DNA Topoisomerase IIIntercalationHigh
EGFR KinaseATP-binding pocket occlusionLow

Comparative Analysis with Related Heterocyclic Compounds

Pyridine Substitution Effects

Replacing pyridine with phenyl (C₆H₅) decreases polarity (ΔlogP = +0.5) but abolishes kinase inhibition, highlighting the pyridine’s critical role in target engagement.

Current Research Landscape and Future Directions

Knowledge Gaps

  • In Vivo Toxicity: No data on LD₅₀ or hepatotoxicity.

  • Synthetic Accessibility: Scalable routes remain undisclosed.

Prioritized Research Areas

  • Mechanistic Studies: CRISPR screening to identify genetic vulnerabilities to the compound.

  • Formulation Development: Nanoparticle encapsulation to enhance tumor targeting.

  • Computational Modeling: QSAR analysis to optimize bioactivity and ADMET profiles.

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